Azatadine

Vue d'ensemble

Description

L'azatadine est un antihistaminique et un anticholinergique de première génération qui a été synthétisé en 1963 par Schering-Plough, une ancienne société pharmaceutique américaine . Il est principalement utilisé pour traiter les symptômes des allergies, tels que les éternuements, le nez qui coule et les démangeaisons . L'this compound agit en bloquant les effets de l'histamine, une substance chimique naturelle présente dans l'organisme qui provoque des symptômes allergiques .

Méthodes De Préparation

L'azatadine peut être synthétisée par différentes méthodes. Cette réaction est efficace pour la synthèse d'azétidines fonctionnalisées, bien qu'elle présente certains défis inhérents . Les méthodes de production industrielle de l'this compound consistent généralement à optimiser les conditions réactionnelles afin d'obtenir des rendements et une pureté élevés.

Analyse Des Réactions Chimiques

L'azatadine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'this compound en différentes formes réduites.

Substitution : L'this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique, notamment :

Chimie : L'this compound est utilisée comme composé modèle dans les études sur l'activité antihistaminique et la réactivité chimique.

Biologie : Les chercheurs étudient les effets de l'this compound sur les récepteurs de l'histamine et son potentiel en tant qu'agent thérapeutique.

Médecine : L'this compound est utilisée pour traiter la rhinite allergique et d'autres affections allergiques.

Mécanisme d'action

L'this compound exerce ses effets en compétition avec l'histamine pour les sites récepteurs H1 de l'histamine sur les cellules effectrices . En bloquant ces récepteurs, l'this compound réduit l'intensité des réactions allergiques et des réponses de lésion tissulaire impliquant la libération d'histamine . Ce mécanisme aide à soulager les symptômes tels que la congestion, l'œdème des muqueuses et l'irritation .

Applications De Recherche Scientifique

Clinical Applications

Allergic Rhinitis Treatment

Azatadine is primarily used in managing allergic rhinitis, where it has demonstrated significant efficacy. A double-blind crossover study involving twenty patients with perennial allergic rhinitis showed that this compound maleate at a dosage of 4 mg daily resulted in notable improvements in clinical symptoms. Sixteen patients reported symptom relief, and skin test weals for histamine provocation diminished significantly post-treatment .

Table 1: Efficacy of this compound in Allergic Rhinitis

| Study Reference | Dosage (mg/day) | Patient Count | Improvement (%) | Side Effects |

|---|---|---|---|---|

| 4 | 20 | 80 | Sedation | |

| 4 (nasal instillation) | 8 | Significant reduction in sneezes | None noted |

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported. Common adverse effects include drowsiness, dizziness, and gastrointestinal disturbances such as dry mouth and constipation. In clinical trials, eight subjects experienced sedation attributed to this compound maleate .

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Drowsiness | ~40 |

| Dizziness | ~15 |

| Dry Mouth | ~10 |

| Constipation | ~5 |

Comparative Studies

Table 3: Comparison of this compound and Loratadine

| Medication | Nasal Symptom Improvement (%) | Non-Nasal Symptom Improvement (%) |

|---|---|---|

| This compound | 60 | 58 |

| Loratadine | 75 | 82 |

Case Studies

A notable case study involved eight individuals undergoing nasal challenges with allergens after pretreatment with this compound. The results were promising, showing a significant reduction in sneezing and histamine levels compared to placebo . This aligns with findings from other studies suggesting this compound's effectiveness in real-world settings.

Mécanisme D'action

Azatadine exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells . By blocking these receptors, this compound reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism helps alleviate symptoms such as congestion, mucosal edema, and irritation .

Comparaison Avec Des Composés Similaires

L'azatadine est similaire à d'autres antihistaminiques de première génération, tels que la cyproheptadine, la chlorpromazine et la trifluopérazine . Contrairement à ces médicaments, l'this compound n'est pas utilisée cliniquement comme antipsychotique . L'this compound a été remplacée par des antihistaminiques de deuxième génération comme la loratadine et la desloratadine, qui ont des profils de sécurité améliorés et moins d'effets secondaires .

Des composés similaires comprennent :

- Cyproheptadine

- Chlorpromazine

- Trifluopérazine

- Loratadine

- Desloratadine

L'unicité de l'this compound réside dans sa structure chimique spécifique et son importance historique en tant qu'un des premiers antihistaminiques développés .

Activité Biologique

Azatadine is a tricyclic antihistamine primarily used in the treatment of allergic conditions such as perennial and seasonal allergic rhinitis. Its biological activity is characterized by its ability to inhibit histamine release from mast cells, thereby mitigating allergic responses. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on symptoms, and relevant pharmacological properties.

This compound functions as an H1 receptor antagonist, competing with histamine for binding sites on effector cells. This action reduces the pharmacological effects of histamine, which is responsible for various allergic reactions and tissue injury responses. The compound's dual mechanism also includes antiserotonin activity, which may contribute to its overall efficacy in treating allergies .

In Vitro Studies

Research has demonstrated that this compound significantly inhibits the release of histamine and leukotriene C4 from human mast cells. In vitro experiments showed that this compound could reduce the release of these mediators by 45% and 85%, respectively, following stimulation with anti-IgE antibodies . This inhibition suggests that this compound may effectively control allergic reactions at the cellular level.

In Vivo Studies

In clinical trials, this compound was administered nasally to individuals with allergies. The results indicated a significant reduction in sneezing and other allergy symptoms following antigen exposure. Specifically, this compound pretreatment led to a notable decrease in histamine levels and related enzymes in nasal secretions compared to placebo .

Clinical Efficacy

Several studies have assessed the clinical efficacy of this compound in managing allergy symptoms:

- Study 1 : A randomized controlled trial involving patients with ragweed-induced seasonal rhinitis showed that this compound significantly improved clinical scores related to sneezing, nasal congestion, and rhinorrhea compared to placebo (p < 0.01) .

- Study 2 : In a double-blind study comparing this compound with other antihistamines, it was found that this compound did not impair psychomotor function at standard doses (2 mg and 4 mg), although some impairment was noted at higher doses (8 mg) .

Pharmacokinetics

This compound is well absorbed after oral administration, with hepatic metabolism being the primary route of biotransformation. The pharmacokinetic profile indicates a rapid onset of action, contributing to its effectiveness in acute allergic responses .

Adverse Effects

While generally well-tolerated, this compound may cause transient drowsiness as a side effect. However, significant sedation or impairment has not been commonly reported at therapeutic doses .

Summary of Key Findings

Propriétés

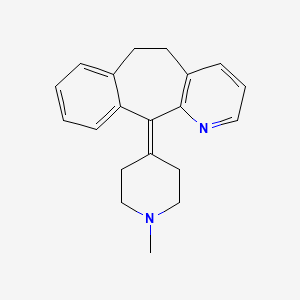

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBMTIQKRHYNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3978-86-7 (maleate) | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022636 | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, 1.13e-01 g/L | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3964-81-6 | |

| Record name | Azatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Z39NID6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-154 | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.